molecular formula C6H7Cl2N3 B12960006 5,6-Dichloro-3-isopropyl-1,2,4-triazine

5,6-Dichloro-3-isopropyl-1,2,4-triazine

Cat. No.: B12960006
M. Wt: 192.04 g/mol
InChI Key: OYWPRPYKPGWXID-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-isopropyl-1,2,4-triazine is a substituted 1,2,4-triazine derivative featuring chlorine atoms at positions 5 and 6 and an isopropyl group at position 3.

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

5,6-dichloro-3-propan-2-yl-1,2,4-triazine

InChI

InChI=1S/C6H7Cl2N3/c1-3(2)6-9-4(7)5(8)10-11-6/h3H,1-2H3

InChI Key

OYWPRPYKPGWXID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(N=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-isopropyl-1,2,4-triazine typically involves the nucleophilic substitution of chlorine atoms on a triazine ring. One common method starts with 3,5,6-trichloro-1,2,4-triazine, which undergoes nucleophilic substitution with isopropylamine to yield the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to control the reactivity and selectivity of the substitution .

Industrial Production Methods: Industrial production of 5,6-Dichloro-3-isopropyl-1,2,4-triazine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of 5,6-Dichloro-3-isopropyl-1,2,4-triazine with analogous triazines:

Compound Name 3-Substituent 5/6-Substituents Key Properties/Applications References
5,6-Dichloro-3-isopropyl-1,2,4-triazine Isopropyl Cl, Cl High reactivity; potential bioactivity (inferred)
5,6-Diphenyl-3-(pyridinium)-1,2,4-triazine Pyridinium Ph, Ph Coordination chemistry; SC-XRD applications
3-Hydrazino-5,6-diaryl-1,2,4-triazine Hydrazino Ar, Ar Precursor for Horner-Emmons reactions
Antifungal triazines (e.g., CYP51 inhibitors) Varied Varied High binding affinity to Candida albicans CYP51
5-Oxo-1,2,4-triazine Oxo H, H Antioxidant, anti-inflammatory properties in poultry
Key Observations:
  • Electrophilicity and Reactivity : Chlorine substituents enhance electrophilicity compared to phenyl (Ph) or aryl (Ar) groups, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .
  • Steric Effects : The isopropyl group at position 3 may reduce binding affinity to enzymes like CYP51 compared to smaller substituents (e.g., methyl or hydrogen), as steric hindrance can limit interactions with active sites .
  • Solubility: Dichloro substitution increases hydrophobicity compared to polar groups (e.g., hydroxyl or amino), but less so than diaryl substituents (e.g., diphenyl derivatives in ).

Pharmacological Potential

Triazines with 5,6-substituents exhibit diverse biological activities:

  • Antifungal Activity : 1,2,4-Triazines with high CYP51 binding affinity (e.g., docking scores comparable to fluconazole) show promise as antifungal agents. Chloro substituents may improve target engagement via halogen bonding, while isopropyl groups could modulate pharmacokinetics .
  • Antioxidant and Anti-inflammatory Effects : 5-Oxo-1,2,4-triazine derivatives demonstrate adaptogenic properties in poultry, suggesting that substitution patterns (e.g., Cl vs. oxo) critically influence biological activity .

Physicochemical Properties

  • Stability : Chlorine’s electron-withdrawing effect stabilizes the triazine ring against hydrolysis, contrasting with electron-donating groups (e.g., methyl) that may increase susceptibility to degradation .
  • pKa Modulation : Chloro substituents lower the pKa of adjacent NH groups (if present), enhancing solubility in basic media. This contrasts with diaryl triazines, where aromaticity dominates electronic effects .

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